molecular formula C9H9NO4 B13553301 2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid

2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid

Cat. No.: B13553301
M. Wt: 195.17 g/mol
InChI Key: YDCBQMMTMHLLBR-UHFFFAOYSA-N
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Description

2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a carboxylic acid group and a maleimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid typically involves the reaction of maleic anhydride with an appropriate amine under controlled conditions. For example, the reaction of maleic anhydride with 4-aminobenzenesulfonamide under microwave irradiation at 100°C yields the desired maleimide derivative . The reaction conditions, such as temperature and the use of microwave irradiation, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and thiol-containing compounds for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions include oxo derivatives, succinimide derivatives, and thioether-linked compounds. These products have distinct chemical and physical properties that can be leveraged for various applications.

Mechanism of Action

The mechanism of action of 2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid involves its ability to form covalent bonds with thiol groups in biomolecules. The maleimide moiety reacts with thiol groups to form stable thioether bonds, which can modulate the activity of proteins and other biomolecules . This reactivity is leveraged in bioconjugation and targeted drug delivery applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature differentiates it from other maleimide derivatives and enhances its utility in specific applications, such as the development of rigid bioconjugates and advanced materials.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-[(2,5-dioxopyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H9NO4/c11-7-1-2-8(12)10(7)4-5-3-6(5)9(13)14/h1-2,5-6H,3-4H2,(H,13,14)

InChI Key

YDCBQMMTMHLLBR-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)CN2C(=O)C=CC2=O

Origin of Product

United States

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